molecular formula C18H25N3O6 B020909 Boc-Phe-Gly-Gly-OH CAS No. 103340-16-5

Boc-Phe-Gly-Gly-OH

Cat. No. B020909
CAS RN: 103340-16-5
M. Wt: 379.4 g/mol
InChI Key: SEQGOADLZZCJJG-ZDUSSCGKSA-N
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Description

“Boc-Phe-Gly-Gly-OH” is a self-assembly of N- and C-protected tetrapeptide . It is a protease cleavable linker used for the antibody-drug conjugate (ADC) .


Synthesis Analysis

The synthesis of peptides like “Boc-Phe-Gly-Gly-OH” involves the use of Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group . The synthesis involves both liquid and solid-phase methods using Boc-amino acids based on MW-assisted coupling reaction of nanosized reactants, nanoparticles, and nanomicelles .


Molecular Structure Analysis

The molecular formula of “Boc-Phe-Gly-Gly-OH” is C18H25N3O6 . It has an average mass of 379.408 Da and a monoisotopic mass of 379.174347 Da .


Chemical Reactions Analysis

The chemical reactions involved in the formation of “Boc-Phe-Gly-Gly-OH” are complex and involve the use of Boc- and Fmoc-protected amino acids . The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group .

Scientific Research Applications

Environmentally Conscious Peptide Synthesis

Boc-Phe-Gly-Gly-OH is used in the development of environmentally friendly methods for peptide synthesis . This involves the use of water as a solvent instead of organic solvents, which are commonly used in peptide synthesis . The Boc strategy is suitable for green chemistry as it only generates gases without any other by-products in the deprotection step .

Peptide Self-Assembly in Nanomedicine

The Phe-Phe motif, which is present in Boc-Phe-Gly-Gly-OH, is used to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These molecules have found a range of applications in nanomedicine, including drug delivery, biomaterials, and new therapeutic paradigms .

Synthesis of N-Boc Amino Acid Esters

Boc-Phe-Gly-Gly-OH is used in the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry . These esters are important building blocks in the synthesis of peptides .

Synthesis of Neuroprotective Drug Analogs

Boc-Phe-Gly-Gly-OH is used in the synthesis of tripeptide H-Gly-Pro-Glu-OH, which are analogs of neuroprotective drugs . These analogs have potential applications in the treatment of neurodegenerative diseases .

Allylation of Hydrazones and Isatin

Boc-Phe-Gly-Gly-OH acts as a promoter for the allylation of hydrazones and isatin . This reaction is important in the synthesis of various organic compounds .

Antibody-Drug Conjugate (ADC) Linker

Boc-Phe-Gly-Gly-OH, as a self-assembly of N- and C-protected tetrapeptide, is used as a protease cleavable linker for the antibody-drug conjugate (ADC) . ADCs are a class of therapeutics that deliver cytotoxic drugs to cancer cells via specific antibodies .

Mechanism of Action

Target of Action

Boc-Phe-Gly-Gly-OH, a self-assembly of N- and C-protected tetrapeptide, is primarily used as a protease-cleavable linker for antibody-drug conjugates (ADCs) . The primary targets of this compound are the proteases that cleave the linker, thereby releasing the drug in the ADC .

Mode of Action

The compound interacts with its target proteases through a cleavage mechanism. The proteases recognize the specific sequence in the linker and cleave it, which results in the release of the drug from the ADC . This interaction allows for the targeted delivery of the drug, increasing its efficacy and reducing off-target effects.

Biochemical Pathways

The biochemical pathways affected by Boc-Phe-Gly-Gly-OH are primarily related to the action of ADCs. The cleavage of the linker by proteases is a critical step in the mechanism of ADCs, allowing for the targeted release of the drug. The downstream effects of this include the specific killing of target cells (such as cancer cells in the case of oncology ADCs), while minimizing damage to healthy cells .

Pharmacokinetics

The pharmacokinetics of Boc-Phe-Gly-Gly-OH are closely tied to the properties of the ADCs it is part ofThe cleavability of the linker can impact the overall pharmacokinetics of the adc, including its bioavailability . The cleavage of the linker by proteases allows for the release and subsequent action of the drug, which is a crucial aspect of the ADC’s pharmacokinetics .

Result of Action

The primary result of the action of Boc-Phe-Gly-Gly-OH is the release of the drug from the ADC upon cleavage by proteases . This allows for the targeted action of the drug, leading to the specific killing of target cells. In the context of oncology ADCs, this results in the selective destruction of cancer cells .

Action Environment

The action of Boc-Phe-Gly-Gly-OH is influenced by the presence of target proteases, which are required for the cleavage of the linker . Therefore, the tissue distribution of these proteases can impact the efficacy of the ADC. Additionally, factors such as pH and the presence of competing substrates can also influence the cleavage of the linker and thus the action of the ADC .

Safety and Hazards

The safety data sheet for “Boc-Phe-Gly-Gly-OH” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

The Phe-Phe motif, which “Boc-Phe-Gly-Gly-OH” is a part of, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This holds substantial promise for the creation of the next generation nanomedicines .

properties

IUPAC Name

2-[[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O6/c1-18(2,3)27-17(26)21-13(9-12-7-5-4-6-8-12)16(25)20-10-14(22)19-11-15(23)24/h4-8,13H,9-11H2,1-3H3,(H,19,22)(H,20,25)(H,21,26)(H,23,24)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQGOADLZZCJJG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Phe-Gly-Gly-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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